molecular formula C17H21N3O3 B5498507 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide

4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5498507
M. Wt: 315.37 g/mol
InChI Key: UJNZQVFAHKRAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as FMP, is a synthetic compound that belongs to the class of piperazine derivatives. FMP has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience research.

Mechanism of Action

4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide acts as a selective agonist for 5-HT1A and 5-HT7 receptors, which are G-protein coupled receptors that activate various intracellular signaling pathways. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide binding to these receptors leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating neuronal activity and neurotransmitter release. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide also modulates the activity of ion channels, such as potassium and calcium channels, which can affect neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, such as reducing anxiety and depression-like behavior in animal models, improving cognitive function, and reducing pain and inflammation. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, which play a crucial role in regulating mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one of the limitations of using 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide is its potential for off-target effects, as it can also bind to other receptors, such as dopamine and adrenergic receptors, which can affect the interpretation of results.

Future Directions

There are several future directions for the research on 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is to study the effects of 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these conditions. Another direction is to develop more selective agonists for 5-HT1A and 5-HT7 receptors, which could lead to the development of more effective treatments for mood and anxiety disorders. Finally, more studies are needed to investigate the potential side effects and toxicity of 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, as well as its pharmacokinetics and pharmacodynamics in humans.

Synthesis Methods

4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with 2-furylacetonitrile to obtain 3-(2-furyl)-3-(3-methoxyphenyl)propanenitrile. The obtained compound is then treated with hydrazine hydrate to yield 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide in good yields.

Scientific Research Applications

4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential applications in various fields, such as medicinal chemistry, drug discovery, and neuroscience research. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a high affinity for serotonin receptors, specifically 5-HT1A and 5-HT7 receptors, which play a crucial role in regulating mood, anxiety, and cognition. 4-(2-furylmethyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has also been studied for its potential as an anti-inflammatory and analgesic agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.

properties

IUPAC Name

4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-22-15-5-2-4-14(12-15)18-17(21)20-9-7-19(8-10-20)13-16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNZQVFAHKRAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-ylmethyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide

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